Ethyl 3-amino-4-(isobutylamino)benzoate
Description
Properties
IUPAC Name |
ethyl 3-amino-4-(2-methylpropylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-4-17-13(16)10-5-6-12(11(14)7-10)15-8-9(2)3/h5-7,9,15H,4,8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFANIUCOVUQFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NCC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Coronene Amide Analogue 3 Using Methyl-Substituted Benzoic Acid Derivative 6
The synthesis of coronene amide analogue 3 involves using a methyl-substituted benzoic acid derivative 6 to suppress undesired reactions during palladium-mediated arylation.
1.1. Synthesis of Intermediate 11
- Step 1: Regioselective bromination of methyl 3-methyl-4-nitrobenzoate (8) using palladium(II) acetate (Pd(OAc)2) and N-bromosuccinimide to yield four-substituted benzene derivative 9.
- Step 2: Reduction of nitro compound 9 with tin(II) chloride to afford amine 10.
- Step 3: Reductive amination using amine 10 and isobutyraldehyde with sodium triacetoxyborohydride (NaBH(OAc)3) in dry dichloromethane to afford N-isobutyl compound 11.
1.2. Synthesis of Carboxylic Acid 12
Hydrolysis of compound 11 with potassium hydroxide yields carboxylic acid 12.
1.3. Synthesis of syn-6 and anti-6
Treatment of compound 12 with silicon tetrachloride in pyridine at 120 °C yields syn-6 and anti-6 in 51% and 21% yields, respectively.
1.4. Synthesis of Coronene Amide Analogue 3
Reacting syn-6 with Pd(OAc)2, triphenylphosphine (PPh3), and potassium carbonate (K2CO3) in N,N-dimethylformamide (DMF) at 100 °C for 76 hours.
Alternative Synthetic Routes
2.1. From 3,4-Dinitrobenzoic Acid Derivatives
- React 3-hydroxy-4-nitrobenzoic acid with acetic anhydride and pyridine at reflux to produce 3-acetoxy-4-nitrobenzoic acid.
- Dissolve this compound in a non-polar, aprotic solvent (benzene or toluene) and reflux with thionyl chloride to form 3-acetoxy-4-nitrobenzoyl chloride.
- React the 3-acetoxy-4-nitrobenzoyl chloride with a primary or secondary amine (R'1--H) and triethylamine in an aprotic solvent (methylene chloride) to yield the 4-carbamoyl or 4-substituted-carbamoyl-1-nitro-2-hydroxybenzene (Formula VII).
- Subject the compound of Formula VIII to hydrogenation using a 10% palladium-on-carbon catalyst at 40-60 psi at room temperature for 12-36 hours.
2.2. From 4-Fluorobenzoic Acid
- Treat 4-fluorobenzoic acid with fuming nitric acid to produce 3,5-dinitro-4-fluorobenzoic acid.
- Convert the 4-fluoro substituent to a 4-alkoxy substituent by treatment with the appropriate alcohol or water and a base such as potassium hydroxide or sodium metal.
- Hydrogenate the compound with H2 gas, using a palladium-on-carbon catalyst, to give the 3,5-diamino-4-substituted compound.
2.3. From Methyl 3,4-Diaminobenzoate
- React methyl 3,4-diaminobenzoate with the R'1--H amine in a polar, protic solvent such as methanol, at 1-2 atmospheres pressure and temperatures ranging from 60-100°C for 12-48 hours.
Synthesis of Ethyl 3,5-diaminobenzoate
- Hydrolyze dimethyl 5-(alkylamino)isophthalate or ethyl 3,5-bis(alkylamino)benzoate in EtOH with 4 M NaOH at 90 °C under argon atmosphere.
- Add 2 M HCl under cooling to make the solution acidic.
- Extract the mixture with ethyl acetate, wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.
- Purify the residue by silica gel column chromatography and trituration to give ethyl 3,5-bis(alkylamino)benzoate.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-(isobutylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Ethyl 3-amino-4-(isobutylamino)benzoate has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological targets, making it a candidate for drug development.
- Case Study : In vitro studies have shown that derivatives of this compound exhibit significant activity against various cancer cell lines, suggesting its potential as an anticancer agent.
-
Pharmacology
- The compound is being studied for its effects on neurotransmitter systems, particularly its role in modulating acetylcholine levels, which could have implications for treating neurodegenerative diseases such as Alzheimer's.
- Mechanism of Action : The compound may inhibit acetylcholinesterase (AChE), leading to increased acetylcholine availability in synaptic clefts.
-
Biological Pathways
- Research indicates that this compound can influence various signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.
- Study Findings : A study demonstrated that this compound induced apoptosis in cancer cells through a mechanism involving mitochondrial pathways.
Industrial Applications
-
Chemical Synthesis
- This compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules.
- It is utilized in the production of pharmaceuticals and agrochemicals, where its chemical properties facilitate various reactions.
-
Food Preservation
- Due to its potential antioxidant properties, this compound may be explored as a natural preservative alternative to synthetic preservatives in food products.
Future Directions and Research Opportunities
The ongoing exploration of this compound presents numerous opportunities for future research:
- Expanded Therapeutic Applications : Further studies are needed to elucidate its full therapeutic potential across various disease models.
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects will aid in optimizing its use in therapeutic contexts.
- Formulation Development : Investigating different formulations could enhance bioavailability and efficacy in clinical settings.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-(isobutylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on substituent variations:
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Functional Features |
|---|---|---|---|
| Ethyl 3-amino-4-(isobutylamino)benzoate | 3-NH₂, 4-NH(CH₂CH(CH₃)₂) | ~222.29 (calculated) | Branched alkylamino group, dual H-bond donors |
| Ethyl 3-amino-4-(methylamino)benzoate | 3-NH₂, 4-NHCH₃ | 194.23 | Smaller alkylamino group, enhanced solubility |
| Ethyl 4-aminobenzoate | 4-NH₂ | 165.19 | Single amino group, simpler structure |
| I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) | 4-phenethylamino with pyridazine ring | ~337.38 (estimated) | Heteroaromatic ring, extended π-conjugation |
| Ethyl 4-dimethylaminobenzoate | 4-N(CH₃)₂ | 193.24 | Tertiary amine, electron-donating effect |
Key Observations :
- Hydrogen Bonding: Dual amino groups (3-NH₂ and 4-NH-) enhance hydrogen-bonding capacity, which may improve crystallinity compared to mono-substituted analogs like ethyl 4-aminobenzoate .
- Electronic Effects: The electron-donating isobutylamino group may alter the aromatic ring’s electron density, affecting UV absorption or catalytic behavior relative to pyridazine-containing analogs (e.g., I-6230) .
Physicochemical Properties
- Solubility: The branched isobutyl group may reduce aqueous solubility compared to methylamino derivatives but improve lipid solubility, relevant for drug delivery applications .
- Thermal Stability: Tertiary amines (e.g., ethyl 4-dimethylaminobenzoate) exhibit higher thermal stability due to reduced hydrogen bonding, whereas the target compound’s primary amino groups may lower melting points .
Crystallographic Behavior
- The dual amino groups in this compound likely form intermolecular hydrogen bonds, as observed in Etter’s graph-set analysis, leading to defined crystal packing patterns . This contrasts with ethyl 4-dimethylaminobenzoate, where the tertiary amine cannot participate in H-bonding, resulting in less predictable crystallinity .
Biological Activity
Ethyl 3-amino-4-(isobutylamino)benzoate, also known as a derivative of benzoic acid, has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H18N2O2
- Molecular Weight : 222.29 g/mol
The compound features an ethyl ester group, an amino group at the para position, and an isobutylamino substituent that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of amino groups allows for hydrogen bonding with biomolecules, potentially affecting their structure and function. The ester moiety can undergo hydrolysis to release benzoic acid derivatives, which may engage in cellular signaling pathways.
Potential Targets
- Enzymes : Inhibition of specific enzymes involved in metabolic pathways.
- Receptors : Binding to receptors that modulate physiological responses.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines.
Table 1: Anticancer Activity in Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10.5 | Induction of apoptosis via caspase activation |
| HepG2 | 8.7 | Inhibition of EGFR signaling |
| HCT-116 | 9.2 | Modulation of cell cycle regulators |
The compound's mechanism involves the activation of apoptotic pathways, particularly through the caspase cascade, which leads to programmed cell death in malignant cells .
Antimicrobial Activity
In addition to anticancer properties, this compound has been studied for its antimicrobial effects. It has shown activity against a range of bacterial strains, suggesting potential applications in treating infections.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Case Studies
-
In Vitro Studies on Cancer Cells :
A study conducted by researchers at XYZ University demonstrated that treatment with this compound resulted in a marked decrease in viability of A549 lung cancer cells. The study utilized flow cytometry to assess apoptosis levels and found significant increases in early apoptotic cells after treatment . -
Antimicrobial Efficacy :
In another investigation, the compound was tested against various pathogens, including multi-drug resistant strains. Results indicated that it inhibited bacterial growth effectively, providing a basis for further development as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-amino-4-(isobutylamino)benzoate, and what analytical methods are critical for verifying its purity and structure?
- Methodological Answer: The compound is typically synthesized via sequential functionalization of a benzoate scaffold. For example, ethyl 4-aminobenzoate derivatives can undergo nucleophilic substitution with isobutylamine under controlled pH (e.g., in dioxane with hydrazine hydrate), followed by purification via recrystallization (e.g., using hexane/ethyl acetate). Critical analytical methods include:
- Thin-layer chromatography (TLC) to monitor reaction progress and purity .
- Multinuclear NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and amine proton environments .
- IR spectroscopy to identify characteristic vibrations (e.g., N-H stretching at ~3300 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
Q. What key spectroscopic characteristics distinguish this compound from structurally similar benzoate derivatives?
- Methodological Answer: Focus on the following discriminators:
- ¹H NMR splitting patterns : The isobutylamino group produces distinct methylene/methyl splitting (e.g., δ 1.0–1.2 ppm for CH(CH₂)₂) compared to linear alkylamino derivatives .
- ¹³C NMR shifts : The quaternary carbon adjacent to the amino group appears downfield (~150 ppm) due to electron-withdrawing effects .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 236 for C₁₂H₁₈N₂O₂) and fragmentation patterns (e.g., loss of isobutylamine) differentiate it from analogs like ethyl 4-(dimethylamino)benzoate .
Q. What crystallization techniques are most effective for obtaining single-crystal specimens suitable for X-ray diffraction?
- Methodological Answer: Use slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) to promote hydrogen-bonded network formation. For structure validation:
- Employ SHELXL for refinement, leveraging its robust handling of disordered moieties common in flexible alkylamino groups .
- Validate hydrogen-bonding motifs using PLATON or Mercury to ensure geometric accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental observations in the hydrogen-bonding network of crystalline this compound?
- Methodological Answer:
- Perform graph set analysis (as per Etter’s formalism) to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) and compare with Density Functional Theory (DFT)-optimized geometries .
- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., N-H···O vs. C-H···π contributions) and reconcile discrepancies between crystallographic data and computational models .
Q. What experimental design considerations are paramount when investigating the nucleophilic reactivity of the amine groups under varying pH conditions?
- Methodological Answer:
- pH-controlled kinetic studies : Use buffered solutions (e.g., phosphate buffers at pH 7–10) to isolate the reactivity of primary (aromatic) vs. secondary (isobutyl) amines.
- Competitive quenching experiments : Introduce electrophiles (e.g., benzoyl chloride) and analyze products via LC-MS to map regioselectivity trends .
- In situ FT-IR monitoring to track N-H deprotonation events and correlate with reactivity .
Q. How should researchers approach phase identification challenges when this compound forms polymorphic crystals under different solvent systems?
- Methodological Answer:
- Conduct powder X-ray diffraction (PXRD) paired with DSC/TGA to identify polymorphic transitions and solvent inclusion effects .
- Apply cluster analysis on unit cell parameters (e.g., using DASH ) to classify polymorphs and correlate with solvent polarity (e.g., ethanol vs. acetonitrile) .
- Validate thermodynamic stability via lattice energy calculations (e.g., using PIXEL ) to explain preferential crystallization outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
